molecular formula C10H11NO5 B157835 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- CAS No. 127311-92-6

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-

Cat. No. B157835
M. Wt: 225.2 g/mol
InChI Key: BOQFUAFLFCHLMJ-BJNUKLAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- is a chemical compound also known as LY379268. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

LY379268 acts as a selective agonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR2 leads to the inhibition of glutamate release, which in turn leads to the modulation of neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY379268.

Biochemical And Physiological Effects

LY379268 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which protects against oxidative stress. In addition, LY379268 has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.

Advantages And Limitations For Lab Experiments

LY379268 has a number of advantages for lab experiments. It is a highly selective agonist of mGluR2, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for the study of LY379268. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical utility in this area. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical utility in this area. Finally, there is also interest in developing more selective agonists of mGluR2 that may have improved therapeutic potential compared to LY379268.

Synthesis Methods

LY379268 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydroxybenzaldehyde with 2,5-dimethoxytetrahydrofuran followed by the reduction of the resulting compound to yield the desired product.

Scientific Research Applications

LY379268 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, addiction, and neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

127311-92-6

Product Name

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1

InChI Key

BOQFUAFLFCHLMJ-BJNUKLAGSA-N

Isomeric SMILES

C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N

SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N

Canonical SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N

synonyms

(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid

Origin of Product

United States

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